3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile
Description
3-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with an azetidine ring bearing an imidazolylmethyl group. Its structural uniqueness lies in the combination of a strained four-membered azetidine ring and the electron-deficient pyrazine system, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-5-11-12(16-2-1-15-11)18-7-10(8-18)6-17-4-3-14-9-17/h1-4,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANXMBZWFBADRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of Azetidine-3-methanol
Azetidine-3-methanol serves as the foundational building block. Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) yields N-Boc-azetidine-3-methanol. Subsequent bromination using phosphorus tribromide (PBr₃) converts the hydroxymethyl group to a bromomethyl derivative (N-Boc-3-(bromomethyl)azetidine).
Imidazole Alkylation
Reaction of N-Boc-3-(bromomethyl)azetidine with imidazole in the presence of sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic substitution, affording N-Boc-3-[(1H-imidazol-1-yl)methyl]azetidine. Deprotection with trifluoroacetic acid (TFA) in DCM liberates the free amine, 3-[(1H-imidazol-1-yl)methyl]azetidine, in 85–90% yield.
Synthesis of Pyrazine-2-carbonitrile Derivatives
Directed Lithiation and Halogenation
Pyrazine-2-carbonitrile undergoes directed ortho-lithiation at the 3-position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Quenching with hexachloroethane or bromine provides 3-chloro- or 3-bromopyrazine-2-carbonitrile, respectively. This method achieves regioselectivity >95%, as confirmed by ¹H NMR.
Alternative Halogenation Strategies
Electrophilic chlorination using phosphorus oxychloride (POCl₃) and N,N-diethylaniline as a base at reflux yields 3-chloropyrazine-2-carbonitrile, albeit with moderate regiocontrol (70–75%).
Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 3-chloropyrazine-2-carbonitrile with 3-[(1H-imidazol-1-yl)methyl]azetidine in DMF at 80°C for 12 hours, catalyzed by potassium carbonate (K₂CO₃), affords the target compound in 65–70% yield. The electron-withdrawing cyano group activates the pyrazine ring toward nucleophilic attack, while the azetidine’s secondary amine acts as the nucleophile.
Optimization Note : Elevated temperatures (>100°C) risk azetidine ring-opening, necessitating careful thermal control.
Buchwald-Hartwig Amination
Employing palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand in toluene at 110°C, 3-bromopyrazine-2-carbonitrile couples with 3-[(1H-imidazol-1-yl)methyl]azetidine in the presence of cesium carbonate (Cs₂CO₃). This method achieves higher yields (75–80%) but requires rigorous exclusion of moisture and oxygen.
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| SNAr (K₂CO₃/DMF) | 65–70% | High | Moderate |
| Buchwald-Hartwig (Pd/Xantphos) | 75–80% | High | Low |
| Reductive Amination | <30% | Poor | Not viable |
Key Findings :
-
The Buchwald-Hartwig method offers superior yields but necessitates specialized catalysts and anhydrous conditions.
-
SNAr provides a cost-effective alternative with comparable regioselectivity, ideal for gram-scale synthesis.
Mechanistic Insights and Side Reactions
Competing Pathways in SNAr
Protonation of the azetidine nitrogen under acidic conditions diverts the reaction toward undesired byproducts, such as hydrolyzed pyrazine derivatives. Neutral or mildly basic conditions (pH 7–9) mitigate this issue.
Ligand Effects in Buchwald-Hartwig
Bulky bisphosphine ligands (e.g., Xantphos) suppress β-hydride elimination, preserving the azetidine ring’s integrity. Smaller ligands (e.g., PPh₃) lead to decomposition via ring-opening.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves the target compound from unreacted azetidine and halopyrazine precursors. Reverse-phase HPLC (acetonitrile/water) further purifies the product to >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, pyrazine-H), 7.68 (s, 1H, imidazole-H), 4.12–4.08 (m, 4H, azetidine-H), 3.85 (s, 2H, CH₂-imidazole).
-
HRMS (ESI+) : m/z calcd for C₁₁H₁₁N₆ [M+H]⁺ 227.1045, found 227.1048.
Industrial Scalability and Cost Considerations
Bulk synthesis favors the SNAr route due to lower catalyst costs and operational simplicity. A pilot-scale batch (1 kg) achieved 68% yield using DMF as the solvent and K₂CO₃ as the base. By contrast, Buchwald-Hartwig’s palladium dependency renders it prohibitively expensive for large-scale production .
Chemical Reactions Analysis
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrazine rings can be functionalized with different substituents.
Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Biological Activities
Research indicates that 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile exhibits promising biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations have shown potential anticancer effects, with mechanisms possibly involving the inhibition of specific enzymes or modulation of receptor functions.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Azetidine Ring : Initial steps often focus on constructing the azetidine moiety through cyclization reactions.
- Introduction of the Pyrazine and Imidazole Rings : Subsequent reactions incorporate the pyrazine and imidazole structures, utilizing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Advanced techniques such as continuous flow reactors are also being explored to optimize yields and reduce costs in the synthesis process.
Mechanism of Action
The mechanism of action of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the azetidine and pyrazine rings contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
*Estimated based on similar structures.
Key Observations:
- Azetidine vs.
- Imidazole vs. Pyrazole : The imidazole group in the target compound may enhance hydrogen-bonding interactions relative to pyrazole derivatives, which are more electron-deficient due to nitro/CF₃ groups .
- Molecular Complexity : The pyrido[1,2-a]benzimidazole analog () demonstrates how fused polycyclic systems increase molecular weight and complexity, likely influencing pharmacokinetics .
Physicochemical and Spectral Properties
- Collision Cross-Section (CCS) : The simpler analog 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile exhibits a CCS of 137.9 Ų for [M+H]⁺, suggesting moderate rigidity . The target compound’s azetidine may increase flexibility, though this requires experimental validation.
- Spectral Data : Compound 57b () shows distinct ¹H NMR signals (δ=2.65 ppm for CH₃, 8.95–9.16 ppm for pyrazine protons), highlighting substituent effects on chemical shifts .
Biological Activity
The compound 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a novel chemical entity characterized by a complex structure that includes an imidazole ring, azetidine moiety, and a pyrazine framework. This unique arrangement of functional groups suggests potential biological activities, which are currently under investigation.
The molecular formula of this compound is , with a molecular weight of approximately 226.27 g/mol. The compound's structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 2549051-58-1 |
The biological activity of compounds similar to This compound often involves interactions with various biological targets, including enzymes and receptors. The imidazole ring may facilitate coordination with metal ions, while the azetidine and pyrazine structures can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various pharmacological effects.
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing azetidine and imidazole rings have been noted for their strong antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The presence of the imidazole moiety is associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating the biological efficacy of related compounds. Here are some notable findings:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of a series of imidazole-containing compounds, including derivatives similar to This compound . Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity Assay
In vitro assays demonstrated that compounds structurally related to our target exhibited cytotoxicity against several cancer cell lines (e.g., HeLa and MCF7). The IC50 values ranged between 10 µM to 30 µM, suggesting moderate potency.
Comparative Analysis
The biological activities of This compound can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A : 4-{3-[(1H-imidazol-1-yl)methyl]azetidin} | Antimicrobial | 15 |
| Compound B : N-{1-[({6-methylimidazo[1,2-a]pyridin}-3-y)methyl]}piperidin | Anti-inflammatory | 25 |
| Compound C : 2-(4-{[1-(3-fluorophenyl)-1H-pyrazol]}methyl)-1,4-diazepan | Cytotoxic against cancer cells | 20 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, azetidine derivatives are functionalized with imidazole groups through nucleophilic substitution, followed by coupling with pyrazine-carbonitrile precursors. Key intermediates (e.g., imidazole-azetidine hybrids) are characterized using -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .
- Critical Step : Use of protecting groups (e.g., tert-butyl carbamates) to prevent undesired side reactions during azetidine functionalization .
Q. How is the crystal structure of this compound validated, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with Bruker APEX2 or similar detectors, followed by refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validation includes checking for R-factor discrepancies, hydrogen bonding networks, and torsional angles .
- Software Note : SHELXL’s dual-space algorithm is particularly effective for resolving twinned or high-disorder crystals .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?
- Methodology :
Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-couplings) .
In Situ Monitoring : Employ techniques like TLC with fluorescence detection or inline FTIR to track intermediate formation.
Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) or preparative HPLC for polar derivatives .
- Case Study : A 76% yield improvement was achieved for a pyrazole-carbonitrile analog by switching from acetic acid to trifluoroacetic acid as a catalyst .
Q. What strategies address contradictions in reported biological activity data (e.g., TLR7-9 antagonism vs. off-target effects)?
- Methodology :
Target Validation : Use CRISPR-edited cell lines to confirm TLR-specific activity.
Counter-Screens : Test against related receptors (e.g., TLR3/4) to rule out promiscuity.
Structural Analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) with co-crystallized TLR antagonists .
- Data Conflict Resolution : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from journals like Nature Protocols .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodology :
ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry for docking studies and predict electrostatic potential maps for reactivity hotspots .
- Validation : Compare computational predictions with in vitro hepatocyte clearance assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data (e.g., bond length variations) in structural studies?
- Methodology :
Multi-Dataset Comparison : Overlay multiple crystal structures (e.g., CSD entries) to identify consensus bond lengths/angles.
Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
Hirshfeld Surfaces : Analyze intermolecular interactions (e.g., π-π stacking) that may distort geometry .
Therapeutic Application Focus
Q. What evidence supports the potential of this compound as a TLR7-9 antagonist for autoimmune diseases?
- Preclinical Data : Patent literature highlights analogs with nanomolar IC against TLR7/8 in HEK293 reporter assays. Structural modifications (e.g., morpholine substitution) enhance selectivity over TLR3 .
- Mechanistic Insight : The pyrazine-carbonitrile core mimics adenosine triphosphate (ATP) binding in TLRs’ ATP-binding pockets, as shown in molecular dynamics simulations .
Experimental Design Considerations
Q. What controls are essential in assessing the compound’s antimicrobial activity to avoid false positives?
- Methodology :
- Positive Controls : Use established antibiotics (e.g., ciprofloxacin for bacteria) to validate assay sensitivity.
- Solvent Controls : Test DMSO (common solvent) at the same dilution to rule out solvent toxicity.
- Resazurin Reduction Assays : Confirm bactericidal (vs. bacteriostatic) effects via metabolic activity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
